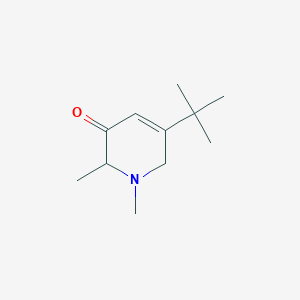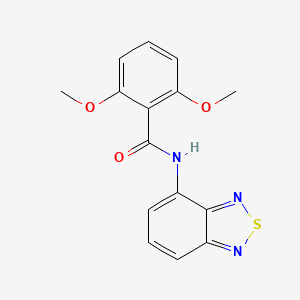![molecular formula C31H32BrNO2 B14942718 (2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate](/img/structure/B14942718.png)
(2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE is a complex organic compound characterized by its unique bicyclic structure and the presence of bromine, phenyl, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the bicyclic core: This involves the reaction of a suitable precursor with bromine to introduce the bromine atom at the desired position.
Phenylation: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Acetylation: The final step involves the acetylation of the compound to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
The uniqueness of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C31H32BrNO2 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
[[2-[(3-bromo-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]phenyl]-diphenylmethyl] acetate |
InChI |
InChI=1S/C31H32BrNO2/c1-21(34)35-31(22-13-7-5-8-14-22,23-15-9-6-10-16-23)24-17-11-12-18-26(24)33-28-27(32)25-19-20-30(28,4)29(25,2)3/h5-18,25,27H,19-20H2,1-4H3 |
InChI Key |
GMRWFFOCVOKFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3N=C4C(C5CCC4(C5(C)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14942640.png)
![1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
![6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14942651.png)

![8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione](/img/structure/B14942675.png)

![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
![2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942687.png)

![Ethyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14942696.png)
![Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B14942699.png)

![N-(3-fluorobenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14942713.png)
![{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
